![molecular formula C15H15N5 B107595 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine CAS No. 380537-35-9](/img/structure/B107595.png)

1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine

Übersicht

Beschreibung

The compound "1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazoles and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They are also used in materials chemistry due to their interesting properties such as fluorescence.

Synthesis Analysis

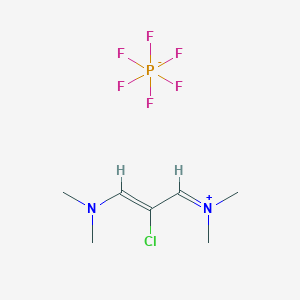

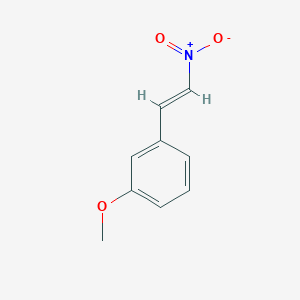

The synthesis of benzimidazole derivatives can be achieved through various methods. One such method involves the use of 2-aminobenzimidazole, aldehydes, and nitroethenamine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol at elevated temperatures, which is an eco-friendly and cost-effective approach . Another method includes the intramolecular cyclization of aminoanilides, as demonstrated in the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles . Additionally, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate can lead to various pyrimido[1,2-a]benzimidazole derivatives, which can be further modified through methylation, catalytic hydrogenation, and treatment with amines .

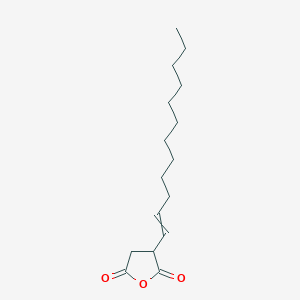

Molecular Structure Analysis

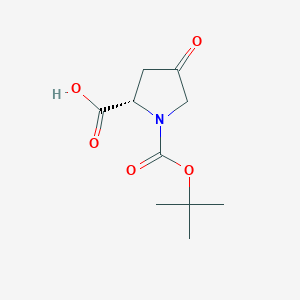

The molecular structure of benzimidazole derivatives can be complex and diverse. For instance, the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate results in a compound that can be methylated to yield different derivatives. These derivatives can undergo catalytic hydrogenation or reduction to form tetrahydro or dihydro compounds. The lactam group in these compounds exhibits varying stability, which can be exploited to synthesize a wide range of structures through cleavage and subsequent reactions .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For example, the presence of an acid additive is crucial in the synthesis of pyrido[1,2-a]benzimidazoles, which are synthesized through a [3+3] cyclocondensation of benzimidazoles with bielectrophiles. This process can be enhanced by transition-metal-catalyzed intramolecular C-H amination . Furthermore, photochromic benzimidazol[1,2a]pyrrolidin-2-ones can be synthesized by condensation reactions, which result in compounds with thermally stable and highly colored photochromes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents on the benzimidazole core can affect properties such as solubility and fluorescence. These properties are significant in the context of medicinal chemistry, where solubility can influence drug bioavailability and fluorescence can be utilized in materials chemistry for various applications . The photochromic properties of certain benzimidazole derivatives also highlight their potential in developing materials that change color upon exposure to light .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Chemistry

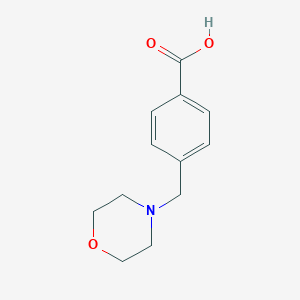

- Pyrido[1,2-a]benzimidazoles, which include compounds like 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine, are significant in medicinal chemistry due to their solubility and DNA intercalation properties. These compounds also have relevance in materials chemistry, particularly for their fluorescence characteristics (Masters et al., 2011).

Molecular Structures and Spectral Studies

- Benzimidazole ligands, including derivatives similar to 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine, have been synthesized and analyzed for their molecular structures and vibrational frequencies. Such studies contribute to the understanding of potential anticancer properties (Ghani & Mansour, 2011).

Bioactivity and Pharmacological Potential

- Research on benzimidazole derivatives, which include compounds structurally related to 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine, has shown promising anti-inflammatory and analgesic responses. This illustrates their potential in pharmacological applications (Mariappan et al., 2011).

Antimicrobial and Antifungal Activities

- The antimicrobial and antifungal activities of benzimidazole derivatives, including similar compounds to 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine, have been studied. These activities provide valuable insights for the development of pharmaceutical chemicals (Zhang et al., 2014).

Anticancer Research

- Benzimidazole-based complexes, which are structurally similar to the subject compound, have been explored for their cytotoxic properties against different carcinoma cells. This highlights the potential of such compounds in anticancer research (Zhao et al., 2015).

Eigenschaften

IUPAC Name |

1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNXERNBPXXNLK-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)